4-Bromo-5-chloro-2-fluorotoluene

描述

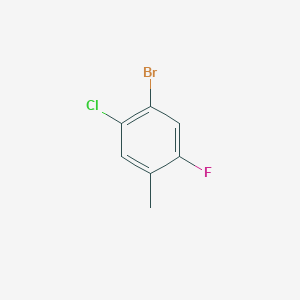

4-Bromo-5-chloro-2-fluorotoluene is an organic compound with the molecular formula C7H5BrClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and ketones .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-fluorotoluene typically involves halogenation reactions. One common method is the sequential halogenation of toluene. The process begins with the bromination of toluene to form bromotoluene, followed by chlorination and fluorination steps . The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine gases or their respective compounds under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

化学反应分析

Types of Reactions

4-Bromo-5-chloro-2-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the aromatic ring

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions

Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride are used under acidic conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used

Major Products Formed

The major products formed from these reactions include substituted toluenes, benzoic acids, benzaldehydes, and reduced aromatic compounds .

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-5-chloro-2-fluorotoluene serves as a valuable intermediate in the synthesis of complex organic molecules. It is particularly useful in the construction of pharmaceuticals and agrochemicals through various coupling reactions, including the Suzuki–Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis.

Reactivity and Functionalization

The halogen substituents on the aromatic ring enhance the compound's reactivity, allowing it to undergo nucleophilic aromatic substitutions and oxidation-reduction processes. For instance, the compound can be utilized to synthesize derivatives with enhanced biological activity by modifying the halogen positions or replacing them with other functional groups.

Biological Research

Biochemical Pathways and Probes

In biological research, this compound is employed as a probe to study biochemical pathways. Its ability to interact with specific biomolecular targets makes it a candidate for investigating enzyme mechanisms and cellular processes.

Pharmacological Potential

Research has indicated that compounds similar to this compound exhibit antimicrobial properties and potential pharmacological applications. For example, derivatives of this compound have been explored for their anxiolytic effects through modulation of GABA receptors, indicating its relevance in developing therapeutic agents for anxiety disorders .

Industrial Applications

Production of Agrochemicals and Dyes

The compound is also utilized in industrial settings for producing agrochemicals and dyes. Its unique combination of halogens allows for tailored reactivity that can be exploited in synthesizing various chemical products .

Case Studies

- Antimicrobial Activity : Studies have demonstrated that halogenated toluenes like this compound possess antimicrobial properties against various bacterial strains. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

- Pharmaceutical Development : In medicinal chemistry, this compound has been investigated as a precursor for synthesizing biologically active molecules targeting specific diseases. Its structural features allow for modifications that enhance therapeutic efficacy .

- Neuropharmacology Research : Research into derivatives of this compound has shown promise in preclinical models for anxiety disorders, highlighting its potential role in neuropharmacology and drug development aimed at treating mental health conditions .

作用机制

The mechanism of action of 4-Bromo-5-chloro-2-fluorotoluene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function . The pathways involved include halogenation, oxidation, and reduction reactions .

相似化合物的比较

Similar Compounds

4-Chloro-2-fluorotoluene: Similar structure but lacks the bromine atom

5-Bromo-2-fluorotoluene: Similar structure but lacks the chlorine atom

2-Bromo-5-chlorotoluene: Similar structure but lacks the fluorine atom

Uniqueness

4-Bromo-5-chloro-2-fluorotoluene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of halogens imparts distinct chemical properties and reactivity to the compound, making it valuable in various synthetic and research applications .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-bromo-5-chloro-2-fluorotoluene with high regioselectivity?

- Methodological Answer : Synthesis requires careful control of halogenation sequences to avoid undesired substitutions. For example, bromination and chlorination must be directed using steric/electronic effects of substituents. Fluorination is typically introduced early due to its strong ortho/para-directing nature. Characterization via , , and NMR is critical to confirm regiochemistry, as overlapping signals (e.g., aromatic protons) may complicate analysis .

Q. How can spectroscopic data resolve ambiguities in structural assignments for polyhalogenated toluenes?

- Methodological Answer : Multi-nuclear NMR (including ) and high-resolution mass spectrometry (HRMS) are essential. For instance, NMR chemical shifts are highly sensitive to electronic environments, distinguishing between isomers. Coupling constants in -NMR can also differentiate adjacent vs. distal halogens. Cross-validation with X-ray crystallography (using programs like SHELXL ) is recommended for absolute confirmation.

Q. What are the thermodynamic stability trends observed in halogenated toluenes like this compound?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal that heavier halogens (Br, Cl) increase melting points compared to lighter ones (F). For example, 4-bromo-2-fluorotoluene (CAS 51436-99-8) has a boiling point of 68°C at 8 mmHg , suggesting similar trends for the target compound. Computational studies (e.g., DFT) can predict stability by analyzing bond dissociation energies.

Advanced Research Questions

Q. How can conflicting crystallographic data for halogenated aromatics be resolved during refinement?

- Methodological Answer : SHELXL refinement (via the SHELX system ) is robust for handling disordered halogen atoms. Strategies include:

- Using restraints for thermal parameters of halogens in overlapping positions.

- Incorporating high-resolution synchrotron data to reduce ambiguity.

- Validating against spectroscopic data to ensure consistency.

Q. What catalytic systems optimize cross-coupling reactions involving this compound?

- Methodological Answer : Transition-metal catalysts (e.g., Pd-PEPPSI) are effective for Suzuki-Miyaura couplings with arylboronic acids. Key factors:

- Select ligands (e.g., bulky N-heterocyclic carbenes) to suppress β-hydride elimination.

- Use microwave-assisted conditions to enhance reaction rates for sterically hindered substrates.

- Monitor competing reactivity of multiple halogens (Br vs. Cl) via kinetic studies.

Q. How do environmental surfaces influence the degradation pathways of halogenated toluenes?

- Methodological Answer : Indoor surface chemistry studies (e.g., adsorption on silica or TiO ) show that UV light and hydroxyl radicals accelerate degradation. Advanced techniques like ToF-SIMS can track surface intermediates. For this compound, predict degradation products (e.g., dehalogenated toluenes) using LC-MS/MS and isotope labeling.

Q. Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental NMR chemical shifts?

- Methodological Answer :

- Ensure solvent and temperature match between experiments and simulations (GIAO-DFT).

- Check for conformational flexibility; dynamic effects may require MD simulations.

- Cross-reference with solid-state NMR if crystallographic data is available .

Q. Why might X-ray refinement indicate a different halogen position than spectroscopic data?

- Methodological Answer : Crystallographic disorder or twinning can distort halogen positions. Solutions:

- Re-examine the crystal for twinning using PLATON software.

- Compare bond lengths/angles with known structures (e.g., 4-bromo-2-fluorotoluene ).

- Use Hirshfeld surface analysis to detect weak interactions affecting packing.

Q. Methodological Tables

属性

IUPAC Name |

1-bromo-2-chloro-5-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCFZSZRHRVSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378326 | |

| Record name | 4-Bromo-5-chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-17-4 | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。